Welcome to the BenchChem Online Store!
molecular formula C13H11NO3 B139047 Methyl 4-(pyridin-2-yloxy)benzoate CAS No. 153653-00-0

Methyl 4-(pyridin-2-yloxy)benzoate

Cat. No. B139047
M. Wt: 229.23 g/mol
InChI Key: MTZVYWMZXMQCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07566781B2

Procedure details

2-Bromopyridine (1.00 g), methyl 4-hydroxybenzenecarboxylate (1.92 g) and potassium carbonate (874.9 mg) were stirred at 150° C. for 6 hours. Aqueous 2 N sodium hydroxide solution (50 mL) was added to the reaction liquid, extracted with diethyl ether (100 mL), and the organic layer was washed with water (50 mL) and saturated saline water (50 mL) in that order, and then evaporated under reduced pressure to obtain a pale yellow residue. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 8/2) to obtain the entitled compound (208 mg) as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
874.9 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>[OH-].[Na+]>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:14]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
1.92 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(=O)OC
Name
Quantity
874.9 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 mL)
WASH
Type
WASH
Details
the organic layer was washed with water (50 mL) and saturated saline water (50 mL) in that order
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow residue
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 8/2)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)OC1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.